molecular formula C5H9NO2 B6236436 (2R)-oxolane-2-carboxamide CAS No. 539820-25-2

(2R)-oxolane-2-carboxamide

Cat. No. B6236436
CAS RN: 539820-25-2
M. Wt: 115.1
InChI Key:
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Description

(2R)-oxolane-2-carboxamide, commonly referred to as oxamate, is a cyclic amide compound with a wide range of applications in the field of scientific research. It is a versatile molecule that has been used in a variety of biochemical and physiological studies. Oxamate has been used as a substrate for many enzymes, as a model compound for studying enzyme kinetics, and as a substrate for the development of novel drugs. Additionally, oxamate has been used to study the mechanism of action of several drugs, as well as to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Oxamate has a wide range of applications in the field of scientific research. It has been used as a substrate for many enzymes, including those involved in the synthesis of purines and pyrimidines, as well as those involved in the metabolism of carbohydrates and fatty acids. Additionally, oxamate has been used to study the mechanism of action of several drugs, as well as to investigate the biochemical and physiological effects of various compounds. Oxamate has also been used as a model compound for studying enzyme kinetics and as a substrate for the development of novel drugs.

Mechanism of Action

Oxamate is a versatile molecule that has been used in a variety of biochemical and physiological studies. It acts as an inhibitor of several enzymes, including those involved in the synthesis of purines and pyrimidines, as well as those involved in the metabolism of carbohydrates and fatty acids. Oxamate is believed to act as an inhibitor by binding to the active site of the enzyme, thus blocking the enzyme’s ability to catalyze the reaction. Additionally, oxamate has been shown to act as an agonist of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Oxamate has been used in a variety of biochemical and physiological studies. It has been shown to inhibit the activity of several enzymes, including those involved in the synthesis of purines and pyrimidines, as well as those involved in the metabolism of carbohydrates and fatty acids. Additionally, oxamate has been shown to act as an agonist of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of various physiological processes. Oxamate has also been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of oxamate in laboratory experiments has several advantages. It is a readily available and inexpensive compound, making it an ideal choice for use in experiments. Additionally, oxamate has been shown to be a versatile molecule, with a wide range of applications in the field of scientific research. However, there are some limitations to the use of oxamate in laboratory experiments. It is a relatively unstable compound, meaning that it must be stored and handled carefully. Additionally, oxamate has been shown to have a wide range of biochemical and physiological effects, making it difficult to predict the outcome of experiments.

Future Directions

There are a number of potential future directions for the use of oxamate in scientific research. One potential application of oxamate is as a substrate for the synthesis of novel drugs. Additionally, oxamate could be used to study the mechanism of action of existing drugs, as well as to investigate the biochemical and physiological effects of various compounds. Finally, oxamate could be used to study the regulation of various physiological processes, such as inflammation and cancer.

Synthesis Methods

Oxamate can be synthesized in a variety of ways, including the direct reaction of oxalic acid and urea, the reaction of 2-aminobenzamide with oxalic acid, and the reaction of oxalyl chloride and urea or 2-aminobenzamide. The direct reaction of oxalic acid and urea is the most commonly used method for synthesizing oxamate. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and the reaction is complete within one hour. The reaction of 2-aminobenzamide with oxalic acid is a slightly slower process, taking up to two hours to complete. The reaction of oxalyl chloride and urea or 2-aminobenzamide is a more complex process, taking up to four hours to complete.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-oxolane-2-carboxamide involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetic acid", "ethylamine", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium borohydride", "acetic acid", "oxalyl chloride", "tetrahydrofuran", "ammonia" ], "Reaction": [ "Step 1: Conversion of 2-bromoacetic acid to ethyl 2-bromoacetate using ethylamine and sodium hydroxide", "Step 2: Conversion of ethyl 2-bromoacetate to ethyl 2-oxoacetate using sodium acetate and acetic anhydride", "Step 3: Reduction of ethyl 2-oxoacetate to ethyl (R)-2-hydroxybutanoate using sodium borohydride and acetic acid", "Step 4: Conversion of ethyl (R)-2-hydroxybutanoate to (R)-2-hydroxybutanoic acid using sodium hydroxide", "Step 5: Conversion of (R)-2-hydroxybutanoic acid to (R)-2-chlorobutanoyl chloride using oxalyl chloride and tetrahydrofuran", "Step 6: Conversion of (R)-2-chlorobutanoyl chloride to (2R)-oxolane-2-carboxamide using ammonia" ] }

CAS RN

539820-25-2

Product Name

(2R)-oxolane-2-carboxamide

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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